SC66

Übersicht

Beschreibung

It is a steroid metabolite that can be measured in urine to indirectly assess progesterone levels in the body . This compound plays a significant role in various biological processes and is often used as a biomarker in medical diagnostics.

Wissenschaftliche Forschungsanwendungen

Pregnandiol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer bei der Synthese anderer Steroidverbindungen verwendet.

Biologie: Dient als Biomarker für den Progesteronspiegel und unterstützt die Erforschung der reproduktiven Gesundheit und der ovariellen Aktivität.

Medizin: Wird in diagnostischen Tests eingesetzt, um den Progesteronspiegel bei Schwangeren zu beurteilen und die Funktionalität des Corpus luteum zu überwachen.

Industrie: Wird bei der Herstellung von steroidbasierten Pharmazeutika eingesetzt

Wirkmechanismus

Pregnandiol selbst ist ein inaktiver Metabolit und übt keine signifikanten biologischen Wirkungen aus. Seine Präsenz im Körper spiegelt die metabolische Aktivität von Progesteron wider. Progesteron wirkt auf verschiedene molekulare Zielstrukturen, darunter Progesteronrezeptoren, um reproduktive Prozesse zu regulieren und die Schwangerschaft aufrechtzuerhalten .

Wirkmechanismus

Target of Action

SC66, also known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is primarily an inhibitor of the protein kinase Akt . Akt, also known as Protein Kinase B (PKB), plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with Akt in a unique way. It is an allosteric inhibitor that interferes with the Pleckstrin Homology (PH) domain’s binding to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to Akt ubiquitination and subsequent deactivation . This interaction results in a reduction in both total and phospho-Akt levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Akt/β-catenin signaling pathway . By inhibiting Akt, this compound impacts downstream effectors of the Akt pathway, including the mammalian target of rapamycin (mTOR), GSK-3β, and Bax . The inhibition of Akt leads to the activation of GSK-3β, which directly interacts with Bax, leading to Bax oligomerization and activation . This process ultimately leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate information.

Result of Action

This compound has been shown to have significant antitumor effects in various cancer cell lines. It inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis . For instance, in bladder cancer cells, this compound was found to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a key step in cancer metastasis . In hepatocellular carcinoma cells, this compound led to a reduction in colony formation .

Biochemische Analyse

Biochemical Properties

SC66 interacts with various enzymes and proteins, particularly those involved in the PI3K-AKT-mTOR signaling pathway . It inhibits the viability, proliferation, migration, and invasion of cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EMT process in vivo and induces apoptosis through the AKT/β-catenin signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly reduces the level of phosphorylation of AKT, p-GSK-3β, and β-catenin .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress tumor growth in a dose-dependent manner . It remains cytotoxic in AKT-inhibited/-silenced cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to suppress tumor growth in nude mouse models .

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound can inhibit the EMT process in vivo .

Subcellular Localization

Current studies focus on its role in inhibiting the EMT process and inducing apoptosis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Pregnandiol kann durch Reduktion von Progesteron synthetisiert werden. Der Reduktionsprozess beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter kontrollierten Bedingungen . Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Tetrahydrofuran bei einer bestimmten Temperatur durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von Pregnandiol beinhaltet die Extraktion der Verbindung aus dem Urin schwangerer Frauen, wo sie in erheblichen Mengen vorkommt. Der Extraktionsprozess beinhaltet Reinigungsschritte wie Kristallisation aus Ethanol oder Aceton und Trocknung unter Vakuum .

Analyse Chemischer Reaktionen

Reaktionstypen

Pregnandiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pregnandiol kann mit Oxidationsmitteln wie Chromtrioxid (CrO3) oder Pyridiniumchlorchromat (PCC) zu Progesteron oxidiert werden.

Reduktion: Weitere Reduktion von Pregnandiol kann zur Bildung anderer Steroidmetabolite führen.

Substitution: Hydroxygruppen in Pregnandiol können mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO3), Pyridiniumchlorchromat (PCC)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution

Hauptsächlich gebildete Produkte

Progesteron: Wird durch Oxidation von Pregnandiol gebildet.

Andere Steroidmetabolite: Werden durch weitere Reduktions- oder Substitutionsreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Allopregnandiol (5α-Pregnan-3α,20α-diol): Ein Isomer von Pregnandiol, das als Neurosteroid wirkt und GABA-Rezeptoren moduliert.

5α-Dihydroprogesteron (5α-Pregnan-3,20-dion): Ein endogenes Progestogen und Neurosteroid, das aus Progesteron synthetisiert wird.

Pregnan-3,20-diol, (3α,5β): Ein weiteres Stereoisomer von Pregnandiol.

Einzigartigkeit

Pregnandiol ist einzigartig in seiner Rolle als Biomarker für den Progesteronspiegel. Im Gegensatz zu seinen Isomeren, die unterschiedliche biologische Aktivitäten haben können, dient Pregnandiol in erster Linie als Indikator für den Progesteronstoffwechsel und die ovarielle Funktion .

Eigenschaften

IUPAC Name |

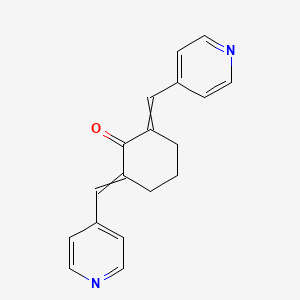

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVJSKZRBZHAV-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.